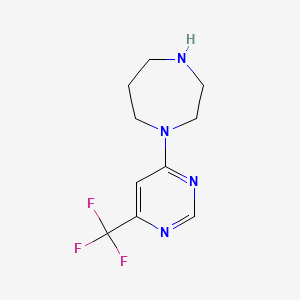

1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane

Description

Historical Context of Diazepane Derivatives in Heterocyclic Chemistry

The development of diazepane derivatives has deep roots in heterocyclic chemistry, with the fundamental seven-membered ring system containing two nitrogen atoms representing a significant advancement from earlier heterocyclic frameworks. The historical progression of diazepane chemistry can be traced back to the late 19th century, when hexahydro-1,4-diazepine, also known as homopiperazine, was first reported in 1899. This early discovery laid the groundwork for subsequent developments in seven-membered nitrogen-containing heterocycles that would eventually lead to the sophisticated compounds available today.

The evolution of diazepane chemistry gained significant momentum during the mid-20th century psychopharmacological revolution. Although diazepam, a benzodiazepine rather than a diazepane, was first synthesized by Leo Sternbach at Hoffmann-La Roche in 1959, it established important precedents for the development of seven-membered nitrogen heterocycles. This breakthrough demonstrated the therapeutic potential of compounds containing seven-membered rings with nitrogen atoms, inspiring researchers to explore various structural modifications and substitution patterns.

The 1,4-diazepine class of compounds has been recognized for its significant biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. Research conducted over several decades has established that 1,4-diazepines possess considerable importance due to their diverse biological activities, making them valuable candidates for pharmaceutical applications. The versatility of the diazepine scaffold has led to extensive exploration of synthetic routes and reactivity patterns, with scientists actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines since the early development of heterocyclic chemistry.

Modern synthetic approaches to 1,4-diazepanes have evolved to include sophisticated methodologies that proceed from simple starting materials such as 1,2-diamines and alkyl 3-oxohex-5-enoates. These methods can often be performed under solvent-free conditions, demonstrating the advancement in synthetic efficiency and environmental consciousness. The development of step- and atom-economical protocols has enabled the synthesis of both 1,4-diazepanes and related tetrahydro- and decahydro-1,5-benzodiazepines through innovative reaction mechanisms involving in situ generation of aza-Nazarov reagents and subsequent intramolecular aza-Michael cyclization.

The historical development of diazepane chemistry has also been influenced by advances in medicinal chemistry, particularly in the design of conformationally constrained compounds. Research has shown that 1,4-diazepane-2,5-dione derivatives can be synthesized from beta-amino acids, providing versatile methods for creating conformationally constrained peptidomimetics. These developments have expanded the utility of diazepane scaffolds beyond traditional pharmaceutical applications into areas such as peptide chemistry and drug design.

Structural Significance of Trifluoromethylpyrimidine Motifs

The incorporation of trifluoromethylpyrimidine motifs into diazepane structures represents a sophisticated approach to molecular design that combines the electronic properties of fluorine substituents with the heteroaromatic characteristics of pyrimidine rings. The trifluoromethyl group, with its strong electron-withdrawing properties and unique steric requirements, significantly influences the chemical behavior and biological activity of the resulting compounds. The pyrimidine ring system, being a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, provides additional sites for molecular recognition and interaction with biological targets.

The structural arrangement in this compound creates a unique molecular architecture where the diazepane ring is connected to a pyrimidine derivative functionalized with a trifluoromethyl group. This configuration results in a compound with distinctive chemical and physical properties that enhance its potential for various applications. The trifluoromethyl substituent at the 6-position of the pyrimidine ring creates significant electronic effects that influence the reactivity and stability of the entire molecule.

The molecular structure of compounds containing trifluoromethylpyrimidine motifs can be characterized by several key features that contribute to their biological and chemical significance. The trifluoromethyl group imparts increased lipophilicity while maintaining the ability to participate in hydrogen bonding interactions, a combination that is particularly valuable in medicinal chemistry. The pyrimidine ring provides multiple nitrogen atoms that can serve as hydrogen bond acceptors or coordination sites for metal ions, expanding the potential applications of these compounds.

Research has demonstrated that the mechanism of action for compounds containing trifluoromethylpyrimidine motifs involves interaction with specific molecular targets within biological systems. These compounds may exert their effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential therapeutic applications in treating neurodegenerative diseases and inflammatory conditions.

The chemical properties of trifluoromethylpyrimidine-containing compounds include their ability to undergo various chemical reactions typical for both diazepanes and pyrimidines. These reactions include oxidation, reduction, and substitution processes, with common reagents including potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The versatility of these compounds in chemical transformations makes them valuable synthetic intermediates and potential lead compounds for drug development.

The scientific applications of this compound span multiple disciplines within chemical research. In medicinal chemistry, the compound serves as a potential scaffold for drug development due to its structural features that may confer biological activity. The unique combination of the diazepane ring with the trifluoromethylpyrimidine motif creates opportunities for developing new therapeutic agents with improved pharmacological profiles. In material science, these compounds may find applications in the development of new materials with specific electronic or optical properties related to their fluorine content and heteroaromatic character.

Properties

IUPAC Name |

1-[6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N4/c11-10(12,13)8-6-9(16-7-15-8)17-4-1-2-14-3-5-17/h6-7,14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOGQVZXFVQSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=NC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Starting Material: Pyrimidin-2(1H)-one derivatives containing trifluoromethyl groups.

- Alkylating Agents: Halomethyl derivatives such as 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines, brominated, or iodinated enaminones.

- Reaction Conditions: Reactions are typically performed in polar aprotic solvents such as acetonitrile (MeCN) or methyl tert-butyl ether (Me2CO) with potassium carbonate (K2CO3) as base, under reflux or elevated temperatures.

Key Findings:

- Reactivity of Leaving Groups: Iodomethyl derivatives provide higher yields (~90%) compared to chloromethyl counterparts, due to better leaving group ability.

- Selectivity: The process predominantly yields the O-alkylated product, with minimal N-alkylation, confirmed via NMR analysis.

- Yield Data Table:

| Alkylating Agent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | MeCN | Reflux | 16h | 90 | Best yield, high selectivity |

| Brominated derivative | MeCN | Reflux | 16h | 80 | Slightly lower yield |

| Chloromethyl derivative | MeCN | Reflux | 16h | 70 | Lower yield, less reactive |

(Source: ACS Omega, 2022)

Cyclocondensation Strategies

Attempts to synthesize the target via cyclocondensation of O-alkylated pyrimidines with 2-methylisothiourea sulfate have been explored but generally resulted in low yields (~8-10%) due to the lower reactivity of the β-position in certain intermediates.

Alternative Synthetic Route: Reductive Cyclization of Oximes

A modular approach involves the reductive cyclization of O-acyl oximes derived from pyridine precursors, catalyzed by ammonium iodide (NH4I) and sodium dithionite (Na2S2O4).

Procedure:

- Synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridines via reductive cyclization of O-acyl oximes.

- Starting from readily available precursors, this method offers broad functional group tolerance and high regioselectivity.

Data Summary:

- Yields: Typically range from 60-85% depending on substituents.

- Advantages: Modular, high regioselectivity, compatible with various functional groups.

(Source: Organic Syntheses, 2023)

Key Research Findings and Notes

- Selectivity Control: The nature of the leaving group significantly influences the selectivity towards O-alkylation. Iodomethyl derivatives are preferred.

- Reaction Optimization: Elevated temperatures (reflux) and polar aprotic solvents enhance yields.

- Synthetic Challenges: The low reactivity of certain intermediates necessitates the use of more reactive halogenated derivatives for efficient alkylation.

- Safety Considerations: Use of sodium cyanide in some procedures is discouraged due to toxicity; alternative cyanide-free routes are preferred.

Summary of Preparation Methods

| Method | Key Reagents | Solvent | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Direct O-alkylation | Halomethyl pyrimidines | MeCN or Me2CO | Reflux, 16-24h | 70-90% | Most practical, high selectivity |

| Cyclocondensation | Pyrimidines + 2-methylisothiourea | Not specified | Microwave or reflux | 8-10% | Low yield, limited feasibility |

| Reductive cyclization | O-acyl oximes + NH4I/Na2S2O4 | Not specified | Reflux | 60-85% | Modular, high regioselectivity |

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that derivatives of pyrimidine compounds, including 1-(6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane, have shown promise as inhibitors of the phosphatidylinositol-3-kinase (PI3K) pathway, which is often dysregulated in cancer. A study highlighted the synthesis of similar compounds that demonstrated selective inhibition against PI3K, suggesting potential for developing new anticancer therapies .

- Neovascular Disease Treatment : The compound's structural analogs have been investigated for their efficacy in treating neovascular diseases such as age-related macular degeneration. The ability to inhibit vascular endothelial growth factor receptors (VEGFR) has been noted in related studies, indicating a pathway for therapeutic development .

Agricultural Applications

- Pesticide Development : The trifluoromethyl group in the compound enhances its biological activity, making it a candidate for developing novel pesticides. Research on similar pyrimidine derivatives has shown effectiveness against various pests and diseases in crops .

- Herbicide Potential : The unique properties of this compound may also be explored for herbicidal applications. Compounds with similar structures have been evaluated for their ability to inhibit specific enzymes in plants, leading to potential herbicide formulations.

Material Science Applications

- Polymer Chemistry : The incorporation of trifluoromethylated diazepanes into polymer matrices can enhance thermal stability and chemical resistance. Studies have shown that such modifications can lead to materials with improved performance characteristics for industrial applications .

- Nanotechnology : The compound's unique properties may also be leveraged in the development of nanomaterials. Research into its use as a precursor for synthesizing nanoparticles has indicated potential applications in electronics and catalysis.

Data Table: Summary of Applications

Case Studies

- Case Study on Anticancer Activity : A series of experiments conducted on various pyrimidine derivatives demonstrated their ability to inhibit cancer cell proliferation through PI3K inhibition. This study included detailed pharmacological profiling and toxicity assessments, leading to the identification of lead compounds suitable for further clinical development.

- Case Study on Agricultural Use : Field trials assessing the efficacy of trifluoromethylated pyrimidine compounds as pesticides showed significant reductions in pest populations compared to controls. These trials provided insights into optimal application rates and environmental impact assessments.

Mechanism of Action

The mechanism by which 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to more effective biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Pattern and Structural Modifications

The pharmacological profile of 1,4-diazepane derivatives is highly sensitive to substituent positioning and heterocyclic core variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected 1,4-Diazepane Derivatives

Key Observations:

- Heterocyclic Core Replacement : Replacing pyrimidine with pyridine (306934-70-3) reduces nitrogen content, which may influence hydrogen-bonding capabilities and solubility .

- Halogen vs. CF₃ : The chloro-methylthio analog (1353967-11-9) exhibits higher molecular weight due to HCl salt formation but lacks the electron-withdrawing CF₃ group, likely reducing metabolic stability .

Table 2: Pharmacological Profiles of 1,4-Diazepane Derivatives

*Estimated from patent data (EP 4 374 877 A2) .

Key Findings:

- 5-HT7R Selectivity: The chlorophenyl-pyrazole analog demonstrates nanomolar affinity for 5-HT7R, highlighting the importance of aryl substituents in CNS-targeted therapies .

- Kinase Inhibition : The target compound’s trifluoromethyl-pyrimidine core is critical for VEGFR-2 inhibition, a feature absent in pyridine-based analogs .

- Steric Effects : Bulky substituents on the pyridine ring (e.g., ethoxy or phenyl in Compound 2–3) enhance intersubunit bridge formation in nicotinic receptors, suggesting scaffold flexibility for receptor engineering .

Biological Activity

1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring fused with a pyrimidine moiety, characterized by the presence of a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific studies on its mechanisms of action remain limited.

Chemical Structure and Properties

The molecular formula of this compound is C10H13F3N4, with a molecular weight of approximately 246.24 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H13F3N4 |

| Molecular Weight | 246.24 g/mol |

| Structural Features | Diazepane and Pyrimidine rings with -CF3 group |

Biological Activity

While direct studies on the biological activity of this compound are scarce, related compounds have demonstrated various pharmacological effects. The biological activity of this compound is likely attributed to its structural characteristics and interactions with biological macromolecules.

Related Compounds and Their Activities

Research on similar diazepane-containing compounds has revealed potential activities, such as:

- Anticancer properties : Some derivatives have shown efficacy in inhibiting cancer cell proliferation.

- Anti-inflammatory effects : Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways.

- Antimicrobial activity : Certain diazepanes exhibit antibacterial and antifungal properties.

The exact mechanism of action for this compound has not been fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in various biological pathways. For instance, the trifluoromethyl group could enhance binding affinity to targets due to increased lipophilicity.

Study on Related Compounds

A study focused on substituted benzylamino-6-(trifluoromethyl)pyrimidin-4(1H)-ones demonstrated their potential as human A-FABP inhibitors. The research highlighted structure-activity relationships (SAR) that could also apply to the diazepane derivative under discussion:

- Selectivity : Modifications in substituents led to compounds with low micromolar activity against specific targets.

- Optimization : Chain length and functional group variations were crucial for enhancing biological activity .

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane | Contains a methyl group on the pyrimidine | Less lipophilic than the trifluoromethyl variant |

| 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane | Features a methoxy group | May exhibit different biological activities |

| 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane | Contains chlorine and methyl substituents | Potentially more polar than the trifluoromethyl |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane, and how can reaction yields be optimized?

- Methodological Answer : Begin with a nucleophilic substitution or coupling reaction between 4-chloro-6-(trifluoromethyl)pyrimidine and 1,4-diazepane. Optimize reaction parameters (temperature, solvent polarity, catalyst) using a factorial design of experiments (DoE) to identify critical variables. For example, test polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C with Pd-based catalysts. Monitor yield via HPLC or LC-MS and validate purity with H/F NMR .

Q. How can the purity and stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines : expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) over 4–12 weeks. Analyze degradation products via LC-HRMS and quantify impurities using calibration curves. For long-term stability, store samples in amber vials under inert gas (argon) at -20°C .

Q. What spectroscopic techniques are most effective for characterizing the trifluoromethyl-pyrimidine core in this compound?

- Methodological Answer : Use F NMR to confirm the presence and electronic environment of the trifluoromethyl group (δ ~ -60 to -70 ppm). Complement with H NMR to verify diazepane ring conformation and pyrimidine substitution patterns. IR spectroscopy can identify N-H stretching (3250–3350 cm) and aromatic C-F vibrations (1100–1250 cm). For crystallinity, perform X-ray diffraction on single crystals grown via slow evaporation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map the electron-deficient pyrimidine ring’s electrostatic potential surface. Identify reactive sites (C4 vs. C2 positions) and compare activation energies for SNAr with amines or thiols. Validate predictions experimentally using kinetic studies (e.g., pseudo-first-order conditions) .

Q. What strategies mitigate steric hindrance during functionalization of the diazepane moiety in this compound?

- Methodological Answer : Use protecting group chemistry (e.g., Boc or Fmoc) to temporarily block reactive amines. For regioselective alkylation, employ bulky bases (e.g., LDA) to deprotonate less hindered sites. Alternatively, leverage flow chemistry to enhance mixing and reduce side reactions during multi-step syntheses .

Q. How do solvent effects influence the conformational dynamics of the 1,4-diazepane ring, and what implications does this have for binding affinity in biological targets?

- Methodological Answer : Perform molecular dynamics (MD) simulations in explicit solvents (water, DMSO) to analyze ring puckering and chair/boat transitions. Correlate with NOESY NMR data to validate solvent-dependent conformational populations. For biological assays, select solvents (e.g., DMSO ≤1%) that minimize artifactual binding interactions .

Q. What orthogonal analytical approaches resolve conflicting data on the compound’s solubility profile in aqueous buffers?

- Methodological Answer : Combine shake-flask method (UV-Vis quantification) with isothermal titration calorimetry (ITC) to measure thermodynamic solubility. For kinetic solubility, use dynamic light scattering (DLS) to detect aggregation. Cross-validate with predicted logP values (e.g., ACD/Labs) and adjust buffer pH (4–8) to probe ionization effects .

Q. How can AI-driven reaction path search algorithms accelerate the discovery of novel derivatives with enhanced pharmacological properties?

- Methodological Answer : Integrate Monte Carlo tree search (MCTS) with quantum chemical calculations (e.g., Gaussian) to explore derivatization pathways. Train models on existing reaction datasets to prioritize routes with high atom economy and low energy barriers. Validate top candidates via parallel synthesis and virtual screening against target proteins (e.g., kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.